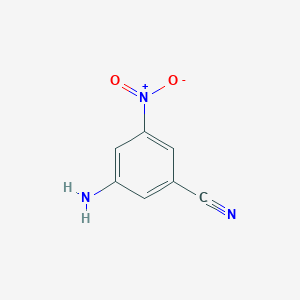

3-Amino-5-nitrobenzonitrile

Vue d'ensemble

Description

3-Amino-5-nitrobenzonitrile (3-ANB) is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure, composed of a nitro group, an amine group, and a benzene ring. 3-ANB has been used for many years in the fields of biochemistry and physiology for its versatile properties, and is now being explored for its potential applications in drug discovery, medical diagnostics, and other areas.

Applications De Recherche Scientifique

Catalytic Hydrogenation

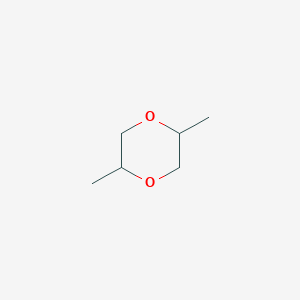

3-Amino-5-nitrobenzonitrile plays a role in catalytic hydrogenation processes. A study demonstrated its hydrogenation using Raney nickel catalyst in different solvents, methanol and dioxane, highlighting the significance of the nitro group position relative to the nitrile group in hydrogenation. The study found that 3- and 4-nitrobenzonitriles are hydrogenated to primary amines, offering insights into the catalytic hydrogenation mechanisms of such compounds (Koprivova & Červený, 2008).

Synthesis of Novel Compounds

This compound is crucial in synthesizing novel chemical structures. One study reported the synthesis of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine from 2-amino-5-nitrobenzonitrile, expanding the possibilities for creating new compounds with unique properties (Li et al., 2006).

DNA/RNA Helix Disruption

In biochemistry, this compound derivatives have been studied for their potential to disrupt DNA/RNA helix formation. This disruption is attributed to the flexibility of the -NO2 group, making it a subject of interest in the development of antiviral prodrugs (Palafox et al., 2022).

Corrosion Inhibition Studies

A practical application in materials science involves using this compound derivatives as corrosion inhibitors for mild steel. Research combining experimental methods and computational studies indicates its efficacy in protecting steel surfaces in acidic environments (Chaouiki et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as 2-amino-5-nitrobenzonitrile, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitrobenzonitriles can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The presence of the nitro group can also influence the reactivity of the compound, potentially leading to various biochemical interactions .

Pharmacokinetics

The compound’s molecular weight (16313 g/mol) and structure suggest that it may have reasonable bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-5-nitrobenzonitrile . .

Analyse Biochimique

Biochemical Properties

The role of 3-Amino-5-nitrobenzonitrile in biochemical reactions is not well-documented in the literature. The presence of the amino and nitro groups suggests that it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or covalent bonding .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

Given its structure, it could potentially interact with enzymes or cofactors involved in amino acid or nitro compound metabolism .

Transport and Distribution

Given its structure, it could potentially interact with transporters or binding proteins that recognize amino or nitro groups .

Propriétés

IUPAC Name |

3-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCQBJWMDPBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459367 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-92-5 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)